Cas no 1270544-20-1 (2-(4-ethoxyphenyl)azetidine)
2-(4-ethoxyphenyl)azetidine Chemical and Physical Properties
Names and Identifiers
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- Azetidine, 2-(4-ethoxyphenyl)-
- 2-(4-Ethoxyphenyl)azetidine
- 1270544-20-1
- EN300-1854648
- CS-0299442
- AKOS006345359
- 2-(4-ethoxyphenyl)azetidine
-
- Inchi: 1S/C11H15NO/c1-2-13-10-5-3-9(4-6-10)11-7-8-12-11/h3-6,11-12H,2,7-8H2,1H3
- InChI Key: YHMSQYDKKZXTHJ-UHFFFAOYSA-N
- SMILES: N1CCC1C1=CC=C(OCC)C=C1
Computed Properties
- Exact Mass: 177.115364102g/mol
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- Density: 1.032±0.06 g/cm3(Predicted)
- Boiling Point: 280.4±33.0 °C(Predicted)
- pka: 10.63±0.40(Predicted)
2-(4-ethoxyphenyl)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1854648-0.05g |
2-(4-ethoxyphenyl)azetidine |
1270544-20-1 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1854648-0.1g |
2-(4-ethoxyphenyl)azetidine |
1270544-20-1 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1854648-0.25g |
2-(4-ethoxyphenyl)azetidine |
1270544-20-1 | 0.25g |
$774.0 | 2023-09-18 | ||
| Enamine | EN300-1854648-0.5g |
2-(4-ethoxyphenyl)azetidine |
1270544-20-1 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1854648-1.0g |
2-(4-ethoxyphenyl)azetidine |
1270544-20-1 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1854648-2.5g |
2-(4-ethoxyphenyl)azetidine |
1270544-20-1 | 2.5g |
$1650.0 | 2023-09-18 | ||
| Enamine | EN300-1854648-5.0g |
2-(4-ethoxyphenyl)azetidine |
1270544-20-1 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1854648-10.0g |
2-(4-ethoxyphenyl)azetidine |
1270544-20-1 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-1854648-1g |
2-(4-ethoxyphenyl)azetidine |
1270544-20-1 | 1g |
$842.0 | 2023-09-18 | ||
| Enamine | EN300-1854648-5g |
2-(4-ethoxyphenyl)azetidine |
1270544-20-1 | 5g |
$2443.0 | 2023-09-18 |
2-(4-ethoxyphenyl)azetidine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-(4-ethoxyphenyl)azetidine
Compound CAS No. 1270544-20-1: 2-(4-Ethoxyphenyl)Azetidine
The compound with CAS No. 1270544-20-1, commonly referred to as 2-(4-ethoxyphenyl)azetidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The presence of the ethoxyphenyl group at the 4-position introduces unique electronic and steric properties, making it a valuable substrate for various chemical transformations and biological studies.
Recent studies have highlighted the potential of azetidine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The structural versatility of this compound allows for extensive modifications, enabling researchers to explore its applications in diverse therapeutic areas such as oncology, neurodegenerative diseases, and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibit potent inhibitory activity against protein kinases, which are key targets in cancer therapy.
The synthesis of 2-(4-ethoxyphenyl)azetidine typically involves a combination of nucleophilic substitution and cyclization reactions. Researchers have optimized these processes to achieve high yields and excellent stereochemical control, which are critical for downstream applications in medicinal chemistry. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the ethoxyphenyl group onto the azetidine ring, followed by selective functionalization to generate bioactive analogs.
In addition to its role in drug discovery, this compound has also been utilized as a building block in the construction of more complex molecular architectures. For example, it has been employed in the synthesis of macrocyclic compounds and peptide mimetics, which are important for studying molecular recognition and designing novel therapeutic agents. Its ability to participate in both covalent and non-covalent interactions makes it a valuable tool for exploring supramolecular chemistry.
From an analytical standpoint, the characterization of CAS No. 1270544-20-1 has been carried out using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These studies have provided detailed insights into its molecular structure, purity, and stability under various conditions. Furthermore, computational modeling approaches have been used to predict its physicochemical properties and pharmacokinetic profiles, aiding in its rational design for therapeutic applications.
Looking ahead, the continued exploration of this compound's properties is expected to yield new insights into its potential applications across multiple disciplines. Its unique combination of structural features and reactivity makes it a promising candidate for further research in areas such as chemical biology, materials science, and green chemistry.
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